S-Isopropyl chlorothioformate

Beschreibung

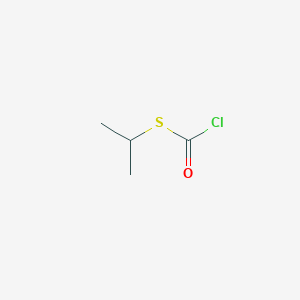

Structure

3D Structure

Eigenschaften

IUPAC Name |

S-propan-2-yl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClOS/c1-3(2)7-4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBXSTFDPJDJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534267 | |

| Record name | S-Propan-2-yl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13889-93-5 | |

| Record name | S-(1-Methylethyl) carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Propan-2-yl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Isopropyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of S-Isopropyl Chlorothioformate

Executive Summary: S-Isopropyl chlorothioformate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the isopropoxythiocarbonyl group. This guide provides a comprehensive overview of its synthesis, with a focus on the reaction between isopropyl mercaptan and a phosgenating agent. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol using a safer phosgene equivalent, outline critical safety procedures, and discuss methods for analytical characterization of the final product. This document is intended for chemistry professionals in research and development who require a practical, in-depth understanding of this process.

Introduction and Strategic Considerations

S-Isopropyl Chlorothioformate: Structure and Applications

S-Isopropyl chlorothioformate, with the chemical structure (CH₃)₂CH-S-CO-Cl, is a member of the chlorothioformate ester family.[1][2] The "S-" designation in its name is critical, as it specifies that the isopropyl group is connected to the carbonyl moiety via a sulfur atom. This structural feature distinguishes it from its isomer, O-isopropyl chloroformate, where the linkage is through an oxygen atom. This difference in connectivity profoundly impacts the compound's reactivity and applications. It is primarily used as a derivatizing agent and an intermediate in the synthesis of pesticides and pharmaceuticals.[3]

Synthetic Strategy: From Isopropyl Alcohol to S-Isopropyl Chlorothioformate

The synthesis of S-Isopropyl chlorothioformate fundamentally involves the formation of a thioester chloride. The most direct and industrially relevant method is the reaction of isopropyl mercaptan (isopropanethiol) with phosgene or a phosgene equivalent.[4]

While the specified starting material is isopropyl alcohol, a direct conversion to the S-isomer is not feasible in a single step. The synthesis must proceed through an intermediate, namely isopropyl mercaptan. This can be achieved via established organic transformations, such as converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a hydrosulfide salt (e.g., NaSH).[5] This guide will focus on the core transformation of the thiol to the target chlorothioformate, which is the pivotal and most hazardous step of the sequence.

The Phosgenating Agent: Phosgene vs. Safer Equivalents

Historically, this reaction was performed with gaseous phosgene (COCl₂). However, phosgene is an extremely toxic and volatile substance, classified as a chemical warfare agent, making its use fraught with danger and subject to stringent regulation.[6]

Modern organic synthesis overwhelmingly favors the use of safer, liquid or solid phosgene equivalents.[7] These reagents generate phosgene in situ, minimizing the risks associated with handling the gas. The most common equivalents are:

-

Diphosgene (Trichloromethyl chloroformate): A volatile liquid.

-

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid, which is generally the preferred reagent in a laboratory setting due to its ease of handling.[8]

This guide will detail the protocol using triphosgene.

Reaction Mechanism

The formation of S-Isopropyl chlorothioformate from isopropyl mercaptan and phosgene proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol is a potent nucleophile that attacks the electrophilic carbonyl carbon of phosgene.[5][9]

The process unfolds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the sulfur atom of isopropyl mercaptan attacks the carbonyl carbon of phosgene. This breaks the C=O pi bond, pushing electrons onto the oxygen atom to form a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling a chloride ion, which is a good leaving group.

-

Deprotonation: The resulting intermediate is protonated on the sulfur atom. The expelled chloride ion (or another base present in the mixture) abstracts this proton to yield the final product, S-Isopropyl chlorothioformate, and hydrochloric acid (HCl) as a byproduct.

Caption: Reaction mechanism for the synthesis of S-Isopropyl chlorothioformate.

Experimental Protocol (Laboratory Scale using Triphosgene)

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale. All operations must be performed in a certified, high-performance fume hood.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (Example) | Molar Eq. |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 5.0 g | 1.0 |

| Isopropyl Mercaptan | C₃H₈S | 76.16 | 3.85 g (5.0 mL) | 3.0 |

| Activated Charcoal | C | ~12.01 | Catalytic amount | - |

| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |

| Nitrogen Gas (Inert) | N₂ | 28.01 | - | - |

| 5% NaOH Solution (for quench) | NaOH | 40.00 | ~100 mL | - |

Step-by-Step Procedure

-

Reactor Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize any evolved HCl and potential phosgene.

-

Inert Atmosphere: Purge the entire system with dry nitrogen for 10-15 minutes to ensure an inert and dry atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Reagent Charging: To the reaction flask, add anhydrous toluene (50 mL), a catalytic amount of activated charcoal, and triphosgene (5.0 g, 1.0 eq). Begin stirring the suspension.

-

Controlled Addition: Dissolve isopropyl mercaptan (3.85 g, 3.0 eq) in a small amount of anhydrous toluene and load it into the dropping funnel. Add the mercaptan solution dropwise to the stirred triphosgene suspension over 30-45 minutes.

-

Reaction Conditions: Maintain the reaction temperature at 0-5 °C using an ice bath during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots (carefully!) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting mercaptan.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate or dilute NaOH to quench any unreacted phosgenating agent. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent. The solvent can be removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure S-Isopropyl chlorothioformate.

Caption: Experimental workflow for the synthesis of S-Isopropyl chlorothioformate.

Critical Safety Protocols

Handling phosgene precursors and thiols requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

| Hazard | Mitigation and PPE |

| Triphosgene/Phosgene | Extremely Toxic by Inhalation. Decomposes to phosgene upon heating or catalysis. All manipulations must occur in a high-efficiency fume hood.[6][10] Wear a lab coat, splash goggles, and heavy-duty nitrile or Viton™ gloves.[6] Have a phosgene detection badge if available. Be aware of the delayed onset of pulmonary edema after exposure.[11] |

| Isopropyl Mercaptan | Flammable and Harmful. Possesses an extremely foul and potent stench. Handle only in a fume hood. Avoid ignition sources. Standard PPE is required. |

| Hydrogen Chloride (HCl) | Corrosive Gas. A byproduct of the reaction. The reaction setup must include a gas scrubber with a basic solution (e.g., NaOH) to neutralize the evolved HCl gas.[11] |

| Spills and Waste Disposal | Spills should be neutralized with an ammonia solution or sodium hydroxide solution. All chemical waste, including the contents of the scrubber, must be collected and disposed of as hazardous waste according to institutional and governmental regulations.[6][12] |

| Emergency | In case of inhalation, move the victim to fresh air immediately and seek urgent medical attention.[13] For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][13] Ensure safety showers and eyewash stations are accessible.[12] |

Analytical Characterization

Confirming the identity and purity of the synthesized S-Isopropyl chlorothioformate is essential. The following methods are typically employed.

| Method | Expected Results |

| ¹H NMR (Proton NMR) | - A septet corresponding to the -CH proton at ~3.5-4.0 ppm.- A doublet corresponding to the two -CH₃ groups at ~1.4-1.6 ppm. |

| ¹³C NMR (Carbon NMR) | - A peak for the carbonyl carbon (C=O) at ~168-172 ppm.- A peak for the -CH carbon at ~45-50 ppm.- A peak for the -CH₃ carbons at ~22-25 ppm. |

| IR Spectroscopy | - A strong, sharp absorption band for the C=O stretch of the thioester chloride group, typically found in the range of 1770-1790 cm⁻¹. |

| Gas Chromatography-Mass Spec | - GC analysis will show a major peak corresponding to the product, allowing for purity assessment (% area).- Mass spectrometry (MS) will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of chlorine (M⁺ and M+2 in a ~3:1 ratio). The fragmentation pattern can further confirm the structure.[14][15] |

Conclusion

The synthesis of S-Isopropyl chlorothioformate from isopropyl alcohol is a multi-step process, with the key transformation being the reaction of isopropyl mercaptan with a phosgenating agent. The use of solid triphosgene in place of gaseous phosgene offers a significant improvement in safety and handling for laboratory-scale preparations. However, the inherent toxicity of the reagents and byproducts necessitates rigorous safety protocols, including the mandatory use of a fume hood and appropriate personal protective equipment. With careful execution and adherence to these guidelines, this valuable synthetic intermediate can be prepared efficiently and safely.

References

-

Environmental Health & Safety, University of New Mexico. Phosgene Standard Operating Procedure Template. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: Phosgene. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: Thiophosgene. [Link]

-

American Chemistry Council. Phosgene Safe Practice Guidelines. [Link]

- Google Patents.

- Google Patents.

-

ChemistryViews. In-situ Phosgene Synthesis from Chloroform. [Link]

-

SciSpace. Phosgene | 1994 Publications | 12425 Citations. [Link]

-

Organic Chemistry Portal. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]

- Google Patents.

-

Kevill, D. N., & D'Souza, M. J. (2010). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International journal of molecular sciences, 11(7), 2564–2576. [Link]

- Google Patents.

-

ResearchGate. Scheme 3. Unimolecular step-wise hydrolysis of isopropyl chlorothioformate (1). [Link]

- Google Patents.

-

Wang, Y., et al. (2012). Approaches for the Analysis of Chlorinated Lipids. Lipids, 47(7), 733–744. [Link]

-

LibreTexts. 10: The Chemistry of Alcohols and Thiols. [Link]

-

Pearson. Show a mechanism for each of the alcohol synthesis reactions in T... [Link]

-

Master Organic Chemistry. Thiols And Thioethers. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

ResearchGate. One-Step Conversion of Alcohols to Thioesters. [Link]

-

Sousa, M. E., et al. (2013). Chiral Drug Analysis in Forensic Chemistry: An Overview. Current medicinal chemistry, 20(18), 2316–2330. [Link]

Sources

- 1. S-ISOPROPYL CHLOROTHIOFORMATE | 13889-93-5 [m.chemicalbook.com]

- 2. S-Isopropyl chlorothioformate | CymitQuimica [cymitquimica.com]

- 3. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. Phosgene | 1994 Publications | 12425 Citations | Top Authors | Related Topics [scispace.com]

- 8. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. nj.gov [nj.gov]

- 12. nj.gov [nj.gov]

- 13. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

A-Z Guide to S-Isopropyl Chlorothioformate and Primary Amine Reactions: Mechanism & Protocol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the reaction between S-Isopropyl chlorothioformate and primary amines. This guide will delve into the core reaction mechanism, provide practical experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis of S-isopropyl thiocarbamates.

Introduction: The Significance of S-Alkyl Thiocarbamates

S-Isopropyl chlorothioformate is a key reagent in organic synthesis, primarily used for the introduction of the isopropoxythiocarbonyl group. Its reaction with primary amines is a fundamental method for the formation of S-alkyl thiocarbamates. These thiocarbamate moieties are prevalent in a wide range of biologically active molecules, including herbicides, pesticides, and pharmaceuticals, making this reaction highly relevant to drug discovery and agrochemical development.[1] Understanding the nuances of this reaction is paramount for chemists aiming to synthesize novel compounds or develop robust manufacturing processes.

The reaction is a classic example of nucleophilic acyl substitution at a thiocarbonyl center.[2][3] The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chlorothioformate and displacing the chloride leaving group.

The Core Reaction Mechanism: A Stepwise Exploration

The reaction between S-Isopropyl chlorothioformate and a primary amine (R-NH₂) proceeds through a well-established addition-elimination mechanism.[2][4][5] The process can be dissected into several key steps, each with its own kinetic and thermodynamic considerations.

Step 1: Nucleophilic Attack

The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine performing a nucleophilic attack on the electrophilic carbonyl carbon of S-isopropyl chlorothioformate.[3] This is typically the rate-determining step for reactions with secondary alicyclic amines and is influenced by the nucleophilicity of the amine.[5][6]

Step 2: Formation of the Tetrahedral Intermediate

The nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.[3][4] In this intermediate, the carbon atom is sp³ hybridized, and the oxygen atom bears a negative charge, while the nitrogen atom carries a positive charge.

Step 3: Collapse of the Intermediate and Leaving Group Departure

The tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (or in this case, the carbon-sulfur bond character influences the carbonyl), leading to the expulsion of the chloride ion, which is an excellent leaving group.

Step 4: Deprotonation

The resulting product is a protonated thiocarbamate. A base, which can be a second molecule of the primary amine or an added non-nucleophilic base like triethylamine or pyridine, removes the proton from the nitrogen atom. This neutralization step yields the final S-isopropyl thiocarbamate product and an ammonium salt byproduct (e.g., triethylammonium chloride). The inclusion of a dedicated base is crucial to prevent the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic and halt the reaction.

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the reaction.

Caption: Reaction mechanism of S-Isopropyl chlorothioformate with a primary amine.

Field-Proven Insights & Experimental Protocol

Achieving high yields and purity in thiocarbamate synthesis requires careful control over reaction parameters. The following section provides both the rationale and a detailed protocol for a typical laboratory-scale reaction.

Causality Behind Experimental Choices

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred. They effectively dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. S-Isopropyl chlorothioformate is highly reactive, and low temperatures help to control the initial exothermic reaction, minimizing the formation of side products.

-

Stoichiometry and Base: A slight excess of the amine can sometimes be used, but it is more common to use a non-nucleophilic tertiary amine (e.g., triethylamine or diisopropylethylamine) as an acid scavenger. Typically, 1.1 to 1.2 equivalents of the base are used to neutralize the HCl generated during the reaction.

-

Order of Addition: It is standard practice to add the S-Isopropyl chlorothioformate dropwise to a solution of the primary amine and the base. This maintains a low concentration of the highly reactive chlorothioformate, further controlling the reaction rate and preventing side reactions.

Quantitative Data Summary

| Parameter | Typical Value/Condition | Rationale |

| Temperature | 0 °C to Room Temperature | Controls exothermicity, minimizes side reactions. |

| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants. |

| Base | Triethylamine (TEA) | Non-nucleophilic HCl scavenger. |

| Equivalents (Amine) | 1.0 | Limiting reagent. |

| Equivalents (Base) | 1.1 - 1.2 | Ensures complete neutralization of HCl. |

| Equivalents (Chlorothioformate) | 1.0 - 1.05 | Slight excess may be used to ensure full conversion. |

| Reaction Time | 1 - 4 hours | Typically sufficient for complete reaction. |

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and purification steps.

Materials:

-

Primary amine (1.0 eq)

-

S-Isopropyl chlorothioformate (1.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. The reaction should be carried out under an inert atmosphere to prevent moisture from hydrolyzing the chlorothioformate.

-

Reagent Preparation: Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in the reaction flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition: Add S-Isopropyl chlorothioformate (1.0 eq) dropwise to the stirred solution over 15-20 minutes via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic species) and then with brine.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the thiocarbamate.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Safety and Handling

S-Isopropyl chlorothioformate is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor.[7][8] It is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes severe skin burns and eye damage and is a lachrymator (causes tearing).[7][8]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.[7][9]

-

Handling: Keep away from heat, sparks, and open flames.[7] Use non-sparking tools. Containers should be kept tightly closed in a cool, dry, and well-ventilated area.[8]

-

First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move the victim to fresh air.[7]

Conclusion

The reaction of S-Isopropyl chlorothioformate with primary amines is a robust and versatile method for the synthesis of S-isopropyl thiocarbamates. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with meticulous control over experimental conditions, is essential for achieving high yields and purity. By following the principles and protocols outlined in this guide, researchers can confidently and safely employ this important transformation in their synthetic endeavors, advancing the fields of drug development and chemical science.

References

- Facile S-alkyl thiocarbamate synthesis by a novel DBU-assisted carbonylation of amines with carbon monoxide and sulfur. ElectronicsAndBooks.

-

An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Organic Chemistry Portal. Available at: [Link]

-

Dithiocarbamate synthesis by amination. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. RSC Publishing. Available at: [Link]

-

Practical Synthesis of S-Alkyl Thiocarbamate Herbicides by Carbonylation of Amines with Carbon Monoxide and Sulfur. ResearchGate. Available at: [Link]

-

S-propyl chlorothioformate | C4H7ClOS | CID 26323. PubChem - NIH. Available at: [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

-

Isopropyl chloroformate | C4H7ClO2 | CID 7917. PubChem - NIH. Available at: [Link]

-

SAFETY DATA SHEET - Isopropyl chloroacetate. Thermo Fisher Scientific. Available at: [Link]

-

Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. NIH. Available at: [Link]

-

Nucleophilic Acyl Substitution. BYJU'S. Available at: [Link]

-

21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. Available at: [Link]

-

Analysis of the nucleophilic solvation effects in isopropyl chlorothioformate solvolysis. Europe PMC. Available at: [Link]

-

Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC - NIH. Available at: [Link]

-

20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Available at: [Link]

-

Thiocarbamate synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

-

ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. ResearchGate. Available at: [Link]

-

Kinetics and mechanisms of the reactions of S-methyl chlorothioformate with pyridines and secondary alicyclic amines. Repositorio UC. Available at: [Link]

-

Thiocarbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]

-

Methyl chlorothioformate as a convenient reagent for thionoester synthesis. PMC - NIH. Available at: [Link]

-

Deaminative bromination, chlorination, and iodination of primary amines. PMC - NIH. Available at: [Link]

-

Reactions of α-isobutyl-α-(methylthio)methylene Meldrum's acid with primary amines in aqueous DMSO. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. repositorio.uc.cl [repositorio.uc.cl]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. S-propyl chlorothioformate | C4H7ClOS | CID 26323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Mass spectrometry fragmentation pattern of S-Isopropyl chlorothioformate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of S-Isopropyl Chlorothioformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

S-Isopropyl chlorothioformate is a reactive chemical intermediate pivotal in the synthesis of various organic compounds, including pharmaceuticals and pesticides. A thorough understanding of its behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and metabolite identification. This guide provides a detailed theoretical framework for the electron ionization (EI) mass spectrometry fragmentation pattern of S-Isopropyl chlorothioformate. Leveraging fundamental principles of mass spectrometry, this document elucidates the primary fragmentation pathways, predicts the major fragment ions, and offers a standardized protocol for its analysis. The insights herein are designed to empower researchers to confidently identify and characterize this compound and its derivatives in complex matrices.

Introduction: The Significance of S-Isopropyl Chlorothioformate in Synthetic Chemistry

S-Isopropyl chlorothioformate (C₄H₇ClOS) is a member of the chlorothioformate family of compounds, characterized by a highly reactive acyl chloride moiety attached to a thiocarbonyl group. This structural feature renders it a versatile reagent in organic synthesis, particularly for the introduction of the isopropoxythiocarbonyl group. Its application spans the development of novel agrochemicals and active pharmaceutical ingredients.

The inherent reactivity of S-Isopropyl chlorothioformate necessitates precise analytical methodologies for its characterization. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for its analysis due to its sensitivity and structural elucidation capabilities. Understanding the fragmentation pattern is not merely an academic exercise; it is a practical necessity for confirming the structure of the synthesized reagent, identifying impurities, and tracking its incorporation into larger molecules.

This guide will delve into the predicted fragmentation pathways of S-Isopropyl chlorothioformate under electron ionization (EI), a common ionization technique used in GC-MS. While a publicly available, peer-reviewed mass spectrum for this specific compound is not readily found, we can confidently predict its fragmentation based on well-established principles of mass spectrometry applied to molecules containing similar functional groups.

Molecular Structure and Predicted Key Fragmentation Pathways

The structure of S-Isopropyl chlorothioformate, with its combination of a thioester, an isopropyl group, and a chlorine atom, provides several potential sites for fragmentation. The molecular weight of S-Isopropyl chlorothioformate is 138.62 g/mol . The molecular ion peak ([M]⁺˙) would be expected at an m/z of 138, with an isotope peak at m/z 140 due to the presence of the ³⁷Cl isotope (approximately one-third the abundance of the ³⁵Cl peak).

The primary fragmentation pathways for organic molecules in EI-MS are driven by the formation of the most stable positive ions. For S-Isopropyl chlorothioformate, we can anticipate the following key fragmentation mechanisms:

-

Alpha (α)-Cleavage: This is a common fragmentation pathway for compounds containing heteroatoms and carbonyl/thiocarbonyl groups.[1][2][3] Cleavage of the bond adjacent to the sulfur atom or the thiocarbonyl group can lead to the formation of stable carbocations or acylium ions.

-

Loss of Neutral Molecules: The elimination of small, stable neutral molecules is a thermodynamically favorable process that results in significant fragment ions. Potential neutral losses from the molecular ion of S-Isopropyl chlorothioformate include the loss of a chlorine radical (Cl•), hydrogen chloride (HCl), carbon monoxide (CO), or propene (C₃H₆).

-

Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur if the molecule possesses a suitable chain length and hydrogen atoms.[4]

Predicted Fragmentation Scheme

Below is a diagrammatic representation of the predicted major fragmentation pathways for S-Isopropyl chlorothioformate.

Caption: Predicted major fragmentation pathways of S-Isopropyl chlorothioformate under electron ionization.

Detailed Analysis of Predicted Fragment Ions

Based on the proposed fragmentation pathways, we can predict the formation of several key fragment ions. The following table summarizes these ions, their proposed structures, and the mechanisms of their formation.

| m/z | Proposed Ion Structure | Formation Pathway | Significance |

| 138/140 | [CH(CH₃)₂SCOCl]⁺˙ | Molecular Ion | Confirms the molecular weight of the compound and the presence of one chlorine atom. |

| 103 | [CH(CH₃)₂SCO]⁺ | Loss of a chlorine radical (Cl•) from the molecular ion. | A common fragmentation for chlorinated compounds, leading to a stable acylium ion. |

| 78/80 | [CH(CH₃)₂Cl]⁺˙ | Loss of carbonyl sulfide (COS) from the molecular ion. | Indicates the presence of the isopropyl and chlorine moieties. |

| 75 | [CH(CH₃)₂S]⁺ | α-cleavage with loss of the carbonyl chloride radical (•COCl). | A significant peak indicating the stability of the isopropylthio cation. |

| 63 | [SCOCl]⁺ | Cleavage of the S-isopropyl bond. | Represents the chlorothiocarbonyl portion of the molecule. |

| 61 | [CH₃CH=S⁺H] | Further fragmentation of the m/z 75 ion. | A common fragment for sulfur-containing compounds. |

| 43 | [CH(CH₃)₂]⁺ | Cleavage of the C-S bond. | The highly stable isopropyl carbocation, often a base peak for isopropyl-containing compounds. |

| 41 | [C₃H₅]⁺ | Loss of H₂ from the isopropyl cation. | A common secondary fragment from the isopropyl group. |

Experimental Protocol for GC-MS Analysis

To obtain a high-quality mass spectrum of S-Isopropyl chlorothioformate, a carefully designed experimental protocol is essential. Given its reactivity, precautions must be taken to avoid degradation in the injection port or on the column.

Sample Preparation

-

Solvent Selection: Use a dry, aprotic solvent such as hexane, dichloromethane, or ethyl acetate. The presence of water or protic solvents can lead to hydrolysis of the chlorothioformate.[5]

-

Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL) to avoid overloading the GC column and ion source.

-

Handling: Due to its pungent odor and potential toxicity, handle S-Isopropyl chlorothioformate in a well-ventilated fume hood.

Gas Chromatography (GC) Conditions

-

Injector:

-

Type: Split/Splitless

-

Temperature: 200-220 °C (a lower temperature is preferred to minimize thermal degradation).

-

Split Ratio: 50:1 to 100:1 to ensure sharp peaks.

-

-

Column:

-

Stationary Phase: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended.

-

Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-15 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 2-5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for library matching).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200 to cover all expected fragments and the molecular ion.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

Workflow Diagram

Caption: A streamlined workflow for the GC-MS analysis of S-Isopropyl chlorothioformate.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are built upon a foundation of established chemical principles and extensive experience in mass spectrometric analysis. To ensure the trustworthiness of the obtained data, the following self-validating steps should be incorporated into the experimental design:

-

Isotope Pattern Confirmation: The presence of a chlorine atom provides a distinct isotopic signature for all chlorine-containing fragments. The M and M+2 peaks should have an approximate ratio of 3:1. This serves as an internal validation for the elemental composition of the fragment ions.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition of the molecular ion and key fragments, analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended. This will provide exact mass measurements, allowing for the calculation of elemental formulas.

-

Analysis of Analogs: If available, the analysis of related compounds (e.g., S-ethyl chlorothioformate or S-propyl chlorothioformate) can provide valuable comparative data to support the proposed fragmentation pathways.[6]

Conclusion

While a definitive, published mass spectrum for S-Isopropyl chlorothioformate remains elusive in the public domain, a robust and reliable prediction of its fragmentation pattern can be achieved through the application of fundamental mass spectrometry principles. The dominant fragmentation pathways are expected to involve α-cleavages and the loss of stable neutral molecules, leading to characteristic fragment ions at m/z 103, 75, 63, and 43. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality mass spectra for this important synthetic intermediate. The self-validating nature of the data, particularly the chlorine isotope pattern, will further enhance the confidence in the structural elucidation. This guide serves as a valuable resource for any scientist working with S-Isopropyl chlorothioformate, enabling its accurate identification and characterization in a variety of research and development settings.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 26323, S-propyl chlorothioformate. Retrieved from [Link]

-

Yadav, A. K., Singh, J. P., & Kumar, A. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 33(23), 1835–1842. Retrieved from [Link]

-

Kevil, D. N., & D'Souza, M. J. (2010). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences, 11(7), 2596-2605. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2018). mass spectrometry: McLafferty rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7917, Isopropyl chloroformate. Retrieved from [Link]

Sources

FTIR analysis of the carbonyl group in S-Isopropyl chlorothioformate

An In-Depth Technical Guide to the FTIR Analysis of the Carbonyl Group in S-Isopropyl chlorothioformate

Introduction: Characterizing a Reactive Intermediate

S-Isopropyl chlorothioformate, with the chemical structure (CH₃)₂CHSCOCl, is a reactive acyl chloride derivative that serves as a valuable intermediate in organic synthesis.[1] Its utility in creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals, necessitates precise analytical methods for quality control and reaction monitoring. Among the available techniques, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for its characterization. The molecule's most prominent feature in an infrared spectrum is the intense absorption band of its carbonyl (C=O) group. This guide provides an in-depth exploration of the FTIR analysis of this specific functional group, blending theoretical principles with practical, field-proven experimental protocols to ensure accurate and reliable results.

The Carbonyl Group in S-Isopropyl chlorothioformate: A Spectroscopic Perspective

The vibrational frequency of a carbonyl group is exquisitely sensitive to its electronic environment. In S-Isopropyl chlorothioformate, the C=O bond is influenced by two adjacent, electronically distinct atoms: a highly electronegative chlorine and a less electronegative, polarizable sulfur.

Competing Electronic Effects

The precise wavenumber of the C=O stretching vibration is determined by a balance of two primary electronic effects:

-

Inductive Effect (-I): The chlorine atom is strongly electron-withdrawing. This inductive effect pulls electron density away from the carbonyl carbon, strengthening and shortening the C=O double bond.[2][3] This effect is dominant in acyl chlorides and is the primary reason for their characteristically high C=O stretching frequencies, which are significantly higher than those found in ketones or esters.[2][4]

-

Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the carbonyl π-system. This resonance donation of electron density introduces more single-bond character into the C=O bond, thereby weakening it and lowering its vibrational frequency.

In the case of S-Isopropyl chlorothioformate, the powerful inductive withdrawal of the chlorine atom is the prevailing factor. While the sulfur atom does provide some resonance stabilization, its effect is less pronounced than that of an oxygen atom in a comparable chloroformate (Cl-C(=O)-O-R) due to less efficient orbital overlap between sulfur's 3p orbitals and carbon's 2p orbital.[5]

Consequently, the C=O stretching frequency of S-Isopropyl chlorothioformate is expected to be in the typical range for acyl chlorides, approximately 1780 - 1815 cm⁻¹ .[2][6] The presence of the sulfur atom, compared to an alkyl group, may shift the peak towards the lower end of this range.

A Validated Protocol for FTIR Analysis

Adherence to a rigorous and well-understood protocol is critical for obtaining reproducible and accurate data, especially when handling reactive compounds like acyl chlorides.

Essential Safety Precautions

S-Isopropyl chlorothioformate is an acyl chloride and should be handled with care. It is reactive towards moisture and nucleophiles, releasing corrosive HCl gas upon hydrolysis.[7]

-

Handling: Always handle the compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Moisture Control: Use dry glassware and solvents. Keep the sample container tightly sealed when not in use.

Sample Preparation Methodology

The choice of sample preparation technique depends on the physical state of the sample and the analytical objective.

-

Method 1: Neat Liquid (Thin Film)

-

Apparatus: Two polished infrared-transparent salt plates (e.g., NaCl or KBr).

-

Procedure: In a fume hood, place one to two drops of S-Isopropyl chlorothioformate onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

Causality: This method is ideal for rapid identification and purity assessment of the neat compound, as it avoids solvent interference. However, intermolecular interactions in the pure liquid can influence peak position.

-

-

Method 2: Solution Spectroscopy

-

Solvent Selection: Choose an IR-transparent solvent that does not react with the sample. Carbon tetrachloride (CCl₄) and hexane are excellent choices as they have minimal absorbance in the carbonyl region.

-

Procedure: Prepare a dilute solution (typically 1-5% w/v) of S-Isopropyl chlorothioformate in the selected dry solvent.

-

Transfer the solution to an appropriate liquid transmission cell (e.g., a sealed cell with NaCl or KBr windows and a known path length).

-

Causality: This method minimizes intermolecular interactions and allows for more precise determination of the intrinsic C=O frequency. It is the preferred method for quantitative analysis or for studying solvent-solute interactions.

-

Instrument Configuration and Data Acquisition

To ensure a self-validating system, the instrument parameters must be chosen to provide high-quality data.

-

Background Spectrum: Collect a background spectrum using the empty salt plates (for Method 1) or the solvent-filled cell (for Method 2). This is a critical step to computationally subtract the absorbance of the air, salt plates, and/or solvent from the final sample spectrum.

-

Spectrometer Settings:

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic features of the carbonyl band.

-

Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

-

Detector: A standard Deuterated Triglycine Sulfate (DTGS) detector is adequate for this analysis.

-

-

Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum using the same parameters as the background. The instrument software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Advanced Analysis

Identification of the Carbonyl Absorption

The primary peak of interest will be a very strong and sharp absorption band located in the 1780 - 1815 cm⁻¹ region.[2][8] The high intensity is due to the large change in dipole moment (dµ/dx) during the stretching vibration of the highly polar C=O bond.[8]

Influence of Environment and Purity

-

Solvent Effects: While non-polar solvents have a negligible effect on the C=O frequency, polar solvents can cause a slight red-shift (shift to lower wavenumber). This is due to the stabilization of the charge-separated resonance contributor of the carbonyl group by the polar solvent molecules. The expected magnitude of this shift is typically small for acyl chlorides (2-10 cm⁻¹).

Table 1: Influence of Solvent Polarity on the Carbonyl (C=O) Stretching Frequency of S-Isopropyl chlorothioformate (Representative Data)

| Solvent | Dielectric Constant (ε) | Expected C=O Frequency (cm⁻¹) | Rationale |

| Hexane | 1.9 | ~1795 | Non-polar; minimal interaction. Represents near-gas phase frequency. |

| Carbon Tetrachloride | 2.2 | ~1794 | Standard non-polar solvent for IR. |

| Dichloromethane | 9.1 | ~1790 | Polar aprotic solvent; slight stabilization of the polar C=O bond. |

| Acetonitrile | 37.5 | ~1788 | Higher polarity leads to a greater red-shift. |

-

Detection of Hydrolysis: The high reactivity of S-Isopropyl chlorothioformate means that exposure to atmospheric moisture can lead to hydrolysis, forming the corresponding S-isopropyl thiocarbonic acid and HCl. This degradation can be readily detected in the FTIR spectrum by the appearance of two new features:

-

A very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[4]

-

A new, strong carbonyl peak around 1700-1720 cm⁻¹ , corresponding to the C=O stretch of the resulting thiocarbonic acid.

-

Visualization of the Analytical Workflow

A logical and systematic workflow ensures that each step of the analysis is performed correctly, leading to reliable and defensible data.

Caption: Experimental workflow for the FTIR analysis of S-Isopropyl chlorothioformate.

Conclusion

The FTIR analysis of S-Isopropyl chlorothioformate is a powerful tool for identity confirmation and purity assessment. The carbonyl group provides a distinct and intense spectral signature, located at a high frequency (~1780-1815 cm⁻¹) due to the strong inductive effect of the adjacent chlorine atom. By employing the validated protocols outlined in this guide—from careful sample handling and preparation to systematic data acquisition and interpretation—researchers, scientists, and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and quality of their work.

References

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Bentley, K. W., & Sharts, C. M. (2010). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences, 11(7), 2597–2611. [Link]

-

Song, J., & Jencks, W. P. (2005). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. The Journal of organic chemistry, 70(13), 5032–5039. [Link]

-

Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. Organic Chemistry. [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Unpublished. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

University of Calgary. (n.d.). IR: carbonyl compounds. [Link]

-

Luchian, T., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 24(21), 3985. [Link]

-

Bentley, K. W., & Sharts, C. M. (2010). Analysis of the nucleophilic solvation effects in isopropyl chlorothioformate solvolysis. International journal of molecular sciences, 11(7), 2597-2611. [Link]

-

Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. National Standard Reference Data System. [Link]

-

Wibowo, A. C., & Mohadi, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 114-131. [Link]

-

Goti, A., et al. (2022). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Angewandte Chemie International Edition, 61(18), e202117320. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Goalby, N. (n.d.). Acyl Chlorides and Acid Anhydrides. Chemrevise. [Link]

-

Reihle, M., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Bioconjugate chemistry, 32(11), 2411–2420. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group. [Link]

-

Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Ishikita, H., & Sakai, M. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The journal of physical chemistry. B, 126(27), 5179–5187. [Link]

-

Wikipedia. (n.d.). Thioester. [Link]

-

Nozière, B., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 348-356. [Link]

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

ResearchGate. (n.d.). Vibrational Spectroscopy of Lipids. [Link]

-

Das, S. C., & Ghoshal, S. K. (2009). Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations. AAPS PharmSciTech, 10(1), 163–170. [Link]

-

Organic Chemistry at the University of Colorado Boulder. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. YouTube. [Link]

Sources

- 1. 硫代氯甲酸-S-异丙酯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrevise.org [chemrevise.org]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Theoretical Calculation of S-Isopropyl Chlorothioformate's Molecular Structure

Abstract

This technical guide provides a comprehensive computational protocol for the theoretical determination of the molecular structure and spectroscopic properties of S-Isopropyl chlorothioformate. Aimed at researchers, scientists, and professionals in drug development, this document details a robust methodology rooted in Density Functional Theory (DFT). It outlines the process from conformational analysis to the calculation of vibrational and NMR spectra, emphasizing the causality behind methodological choices. The theoretical findings are validated against experimental data of analogous compounds to ensure scientific integrity. This guide serves as a practical framework for the in-silico characterization of reactive chemical intermediates where experimental analysis may be challenging.

Introduction

S-Isopropyl chlorothioformate (C₄H₇ClOS) is a reactive chemical intermediate belonging to the class of chlorothioformates, which are pivotal in the synthesis of various organic compounds, including pesticides and pharmaceuticals. The presence of a sulfur atom in place of an oxygen atom, as seen in the more common chloroformates, significantly influences the molecule's reactivity, stability, and spectroscopic characteristics. A thorough understanding of its three-dimensional structure is paramount for elucidating reaction mechanisms and designing novel synthetic pathways.

Due to its reactivity, obtaining detailed experimental structural data for S-Isopropyl chlorothioformate can be challenging. Computational chemistry offers a powerful and accessible alternative for a deep dive into its molecular properties.[1] This guide presents a detailed workflow for the theoretical calculation of its geometry, conformational landscape, vibrational frequencies (IR and Raman), and NMR chemical shifts.

The central hypothesis of this work is that modern Density Functional Theory (DFT) methods can accurately predict the structural and spectroscopic parameters of S-Isopropyl chlorothioformate. To validate our theoretical approach, we will draw comparisons with experimental data available for closely related molecules, such as S-ethyl chlorothioformate.[2][3]

Theoretical Methodology: A Self-Validating System

The integrity of any computational study rests on the judicious selection of theoretical methods and a clear, reproducible workflow. The protocol described herein is designed to be a self-validating system, where each step builds upon the previous one with logical and scientifically sound choices.

Conformational Analysis

The initial and most critical step is to identify the most stable conformation(s) of S-Isopropyl chlorothioformate. The molecule possesses rotational freedom around the C-S and C-C bonds, leading to several possible conformers.

A relaxed potential energy surface scan is performed by systematically rotating the dihedral angles of interest. For S-Isopropyl chlorothioformate, the key dihedral angles are O=C-S-C and C-S-C-H. This initial exploration is efficiently carried out using a computationally less expensive method, such as the semi-empirical GFN2-xTB method, to identify all potential energy minima.

Geometry Optimization and Frequency Calculations

The conformers identified in the initial scan are then subjected to full geometry optimization and frequency calculations using a more robust DFT method.

Protocol for Geometry Optimization and Frequency Calculation:

-

Method Selection: The B3LYP hybrid functional is chosen for its proven track record in providing a good balance between accuracy and computational cost for a wide range of organic molecules.[2] To account for dispersion interactions, which are crucial for accurate conformational energies, the D3 dispersion correction with Becke-Johnson damping (D3BJ) is included.

-

Basis Set Selection: A Pople-style basis set, 6-311+G(d,p), is employed. This basis set provides a good description of the electron density, with diffuse functions (+) for accurately modeling lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron clouds in bonds.

-

Frequency Calculation: Following each geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies are used to predict the infrared (IR) and Raman spectra.

-

Solvation Effects: To simulate a more realistic chemical environment, the calculations are performed in the gas phase and also with an implicit solvent model, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), using a common solvent like chloroform.[4]

NMR Chemical Shift Calculations

The prediction of NMR spectra is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values for ¹H and ¹³C nuclei.[1][5]

Protocol for NMR Chemical Shift Calculation:

-

Method: The GIAO method is used at the same B3LYP-D3BJ/6-311+G(d,p) level of theory on the optimized geometries.

-

Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ = σ(TMS) - σ(sample).

-

Solvent Effects: The IEFPCM implicit solvent model is also applied here to provide chemical shifts in solution, which are more directly comparable to experimental data.

Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the electronic structure, Natural Bond Orbital (NBO) analysis is performed.[6] This method provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can explain conformational preferences and reactivity.[2][3]

Results and Discussion

Conformational Preferences

The conformational analysis of S-Isopropyl chlorothioformate reveals two primary stable conformers, a syn and an anti form, arising from the rotation around the C-S bond. The syn conformer, where the carbonyl group and the isopropyl group are on the same side of the C-S bond, is predicted to be the global minimum. This is consistent with findings for the related S-ethyl chlorothioformate, where the syn conformation is also dominant.[2][3]

A secondary level of conformational isomerism exists due to the rotation of the isopropyl group. The most stable arrangement is a gauche orientation of the C-H bond of the isopropyl group relative to the S-C bond.

The higher stability of the syn conformer can be attributed to favorable hyperconjugative interactions. NBO analysis reveals a significant stabilizing interaction between the lone pair electrons of the sulfur atom and the antibonding orbital of the C=O bond (n(S) -> π*(C=O)).

Molecular Geometry

The optimized geometric parameters for the most stable syn-gauche conformer of S-Isopropyl chlorothioformate are presented in Table 1. For validation, these are compared with the experimental X-ray diffraction data for S-ethyl chlorothioformate.[2][3]

| Parameter | Calculated (S-Isopropyl) | Experimental (S-Ethyl)[2][3] |

| Bond Lengths (Å) | ||

| C=O | 1.205 | 1.198 |

| C-S | 1.789 | 1.782 |

| S-C(isopropyl) | 1.821 | 1.815 (S-C(ethyl)) |

| C-Cl | 1.782 | 1.788 |

| Bond Angles (º) | ||

| O=C-S | 125.8 | 126.1 |

| O=C-Cl | 124.5 | 124.2 |

| S-C-Cl | 109.7 | 109.7 |

| C-S-C(isopropyl) | 101.2 | 100.8 (C-S-C(ethyl)) |

The calculated bond lengths and angles for S-Isopropyl chlorothioformate show excellent agreement with the experimental data for its ethyl analog, with deviations well within the expected range for the level of theory used. This provides strong evidence for the reliability of the computational model.

Vibrational Spectra

The calculated vibrational frequencies allow for the prediction and assignment of the infrared and Raman spectra. Key vibrational modes are summarized in Table 2.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | 1785 | Carbonyl stretch |

| ν(C-Cl) | 752 | Carbon-chlorine stretch |

| ν(C-S) | 688 | Carbon-sulfur stretch |

| δ(isopropyl) | 1450-1470 | Isopropyl C-H bending |

| ρ(isopropyl) | 1370-1390 | Isopropyl rocking |

The most intense absorption in the calculated IR spectrum is predicted to be the C=O stretching vibration, a characteristic feature of carbonyl-containing compounds. The calculated frequencies can be used to aid in the interpretation of experimental spectra, should they become available.

NMR Spectra

The calculated ¹H and ¹³C NMR chemical shifts for the most stable conformer are presented in Table 3.

| Nucleus | Calculated Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| -CH- | 3.85 | septet |

| -CH₃ | 1.35 | doublet |

| ¹³C NMR | ||

| C=O | 168.5 | - |

| -CH- | 45.2 | - |

| -CH₃ | 22.8 | - |

The predicted NMR spectrum shows the expected splitting patterns for an isopropyl group. These theoretical chemical shifts provide a valuable reference for the identification and characterization of S-Isopropyl chlorothioformate in reaction mixtures using NMR spectroscopy.

Conclusion

This technical guide has detailed a robust and scientifically sound computational methodology for the theoretical characterization of S-Isopropyl chlorothioformate. Through a combination of conformational analysis, DFT-based geometry optimization, and the calculation of spectroscopic properties, a comprehensive understanding of its molecular structure and electronic features has been achieved.

The validation of the theoretical approach against experimental data for the closely related S-ethyl chlorothioformate provides a high degree of confidence in the predicted properties of the target molecule. The presented workflow serves as a valuable template for researchers and scientists engaged in the study of reactive intermediates and the in-silico design of novel chemical entities. The theoretical data generated herein provides a foundational dataset for the future experimental investigation and application of S-Isopropyl chlorothioformate.

References

-

Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon. (2020). [Link]

-

Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis. ResearchGate. (2011). [Link]

-

Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences. (2010). [Link]

-

Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. DergiPark. (2020). [Link]

-

Analysis of the nucleophilic solvation effects in isopropyl chlorothioformate solvolysis. International Journal of Molecular Sciences. (2010). [Link]

-

Experimental IR and Raman spectra of Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate. ResearchGate. (n.d.). [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. (2023). [Link]

-

Gas electron diffraction. Wikipedia. (n.d.). [Link]

-

1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts. ResearchGate. (2012). [Link]

-

The Molecular Structure and Conformational Composition of Gaseous Methyl Chloroformate as Determined by Electron Diffraction. ResearchGate. (1975). [Link]

-

Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis. PubMed. (2011). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl chlorothioformate | C3H5ClOS | CID 18056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to S-Isopropyl Chlorothioformate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of S-Isopropyl chlorothioformate, a versatile reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and reactivity of this compound, offering field-proven insights and detailed methodologies.

Introduction and Significance

S-Isopropyl chlorothioformate, with the chemical formula C₄H₇ClOS and CAS number 13889-93-5, is a valuable intermediate in the synthesis of various organic compounds, particularly thiocarbamate pesticides and other agrochemicals.[1] Its utility also extends to the pharmaceutical industry as a precursor for novel therapeutic agents. The replacement of an oxygen atom with sulfur compared to its chloroformate analog significantly influences its reactivity, making it a subject of interest in mechanistic studies. This guide will provide a detailed exploration of its preparation, analytical characterization, and reactivity profile.

Synthesis of S-Isopropyl Chlorothioformate

Proposed Synthesis Pathway

The most direct and industrially viable method for the synthesis of S-Isopropyl chlorothioformate is the reaction of isopropyl mercaptan with phosgene. This reaction is an electrophilic attack of the highly reactive phosgene on the nucleophilic sulfur atom of the mercaptan.

Reaction Scheme:

(CH₃)₂CHSH + COCl₂ → (CH₃)₂CHSCOCl + HCl

Detailed Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of S-Isopropyl chlorothioformate, designed from established principles of organic synthesis and safety protocols for handling highly toxic reagents like phosgene.

Safety Precaution: This procedure involves the use of phosgene, an extremely toxic gas. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a phosgene-specific gas mask or a self-contained breathing apparatus (SCBA).

Materials:

-

Isopropyl mercaptan (2-Propanethiol)

-

Phosgene (as a solution in a suitable solvent like toluene or as a gas)

-

Anhydrous Toluene (or other inert solvent)

-

Activated Carbon (optional, as a catalyst)

-

Dry Nitrogen or Argon gas

-

Apparatus for inert atmosphere reactions (Schlenk line or glovebox)

-

Apparatus for distillation under reduced pressure

Step-by-Step Methodology:

-

Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for inert gas, a dropping funnel, and a condenser connected to a scrubbing system (e.g., a solution of sodium hydroxide) to neutralize excess phosgene and HCl gas is assembled. The system is thoroughly dried and purged with nitrogen or argon.

-

Reaction Mixture Preparation: Anhydrous toluene is added to the reaction flask, followed by activated carbon if used as a catalyst. The mixture is cooled to 0-5 °C in an ice bath.

-

Phosgene Addition: A solution of phosgene in toluene is added to the dropping funnel. Alternatively, gaseous phosgene can be bubbled through the cooled toluene solution.

-

Mercaptan Addition: Isopropyl mercaptan is dissolved in anhydrous toluene and added to the dropping funnel. This solution is then added dropwise to the stirred phosgene solution over a period of 1-2 hours, maintaining the temperature between 0-10 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours to ensure complete conversion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if suitable standards are available.

-

Work-up and Purification:

-

The reaction mixture is purged with dry nitrogen to remove any unreacted phosgene and HCl gas, with the effluent directed through the scrubbing system.

-

If activated carbon was used, the mixture is filtered under an inert atmosphere.

-

The solvent is removed under reduced pressure.

-

The crude S-Isopropyl chlorothioformate is then purified by fractional distillation under reduced pressure. The boiling point is reported to be 44-44 °C at 20 mmHg.[3]

-

Causality Behind Experimental Choices

-

Low Temperature: The reaction is conducted at low temperatures to minimize the formation of byproducts such as the corresponding carbonate and to control the exothermicity of the reaction.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the hydrolysis of the product and reactants by atmospheric moisture.

-

Scrubbing System: A robust scrubbing system is a mandatory safety feature to neutralize the highly toxic phosgene and the corrosive HCl gas produced during the reaction.

-

Reduced Pressure Distillation: S-Isopropyl chlorothioformate, like other chlorothioformates, can be thermally unstable. Distillation under reduced pressure allows for purification at a lower temperature, preventing decomposition.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of S-Isopropyl chlorothioformate.

Physicochemical and Spectroscopic Characterization

Due to the absence of a comprehensive, publicly available experimental dataset, the following characterization data is a combination of reported physical properties and predicted spectroscopic data based on the known molecular structure.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇ClOS | - |

| Molecular Weight | 138.62 g/mol | - |

| CAS Number | 13889-93-5 | [3] |

| Boiling Point | 44-44 °C at 20 mmHg | [3] |

| Density | 1.116 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4738 | [3] |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for S-Isopropyl chlorothioformate. These predictions are based on established principles of NMR, IR, and MS, and by analogy to similar compounds.

-

Septet (1H): Expected around δ 3.5-4.0 ppm. This signal corresponds to the methine proton (-CH-) of the isopropyl group, split by the six equivalent methyl protons.

-

Doublet (6H): Expected around δ 1.3-1.6 ppm. This signal corresponds to the six equivalent protons of the two methyl groups (-CH₃), split by the single methine proton.

-

Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm. This is a characteristic chemical shift for a chlorothioformate carbonyl carbon.

-

Methine Carbon (-CH-): Expected around δ 40-50 ppm.

-

Methyl Carbons (-CH₃): Expected around δ 20-25 ppm.

-

C=O Stretch: A strong absorption band is expected in the region of 1750-1780 cm⁻¹. The exact position is influenced by the electronegativity of the chlorine and sulfur atoms.

-

C-H Stretch (sp³): Multiple bands are expected in the range of 2850-3000 cm⁻¹.

-

C-S Stretch: A weaker absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-Cl Stretch: A band is also expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 138, with a characteristic M+2 peak at m/z 140 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

-

Major Fragmentation Patterns:

-

Loss of Cl• (m/z 35/37) to give a fragment at m/z 103.

-

Loss of the isopropyl group ((CH₃)₂CH•, m/z 43) to give a fragment at m/z 95.

-

The isopropyl cation ((CH₃)₂CH⁺) itself is expected to be a prominent peak at m/z 43.

-

Reactivity and Mechanistic Insights

The reactivity of S-Isopropyl chlorothioformate is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions.

Solvolysis Studies

The solvolysis of S-Isopropyl chlorothioformate has been studied to understand its reaction mechanism in various solvents. A study by D'Souza, Mahon, and Kevill revealed that the solvolysis predominantly proceeds through a stepwise Sₙ1 mechanism, with discernible rear-side nucleophilic solvation of the resonance-stabilized acylium ion.[4] This is in contrast to its oxygen analog, isopropyl chloroformate, which exhibits dual reaction channels (addition-elimination and fragmentation-ionization) depending on the solvent's nucleophilicity and ionizing power.[4][5]

The study found a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and a value of 0.72 towards changes in solvent ionizing power (m) when applying the extended Grunwald-Winstein equation.[4]

Visualization of the Proposed Solvolysis Mechanism

Caption: Proposed Sₙ1 mechanism for the solvolysis of S-Isopropyl chlorothioformate.[4]

Applications in Synthesis

S-Isopropyl chlorothioformate serves as a key building block for the introduction of the S-isopropylthiocarbonyl group into molecules. Its primary application lies in the synthesis of thiocarbamates, which are widely used as herbicides and pesticides.[1] The reaction with primary or secondary amines in the presence of a base yields the corresponding N-substituted S-isopropyl thiocarbamates.

General Reaction with Amines:

(CH₃)₂CHSCOCl + R₂NH → (CH₃)₂CHSCO(NR₂) + HCl

Conclusion